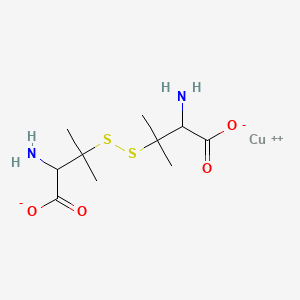
D-Penicillaminatoaquacopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Penicillaminatoaquacopper is a coordination complex formed between copper and D-penicillamineThe complex is characterized by its distinctive yellow color and has been studied for its potential therapeutic and industrial uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Penicillaminatoaquacopper can be synthesized through the reaction of copper chloride dihydrate (CuCl2·2H2O) with D-penicillamine. The reaction typically involves dissolving the copper salt in water and then adding D-penicillamine under controlled conditions. The resulting complex is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Penicillaminatoaquacopper undergoes various chemical reactions, including:
Chelation: The compound forms stable chelates with heavy metal ions.
Oxidation-Reduction: It can participate in redox reactions due to the presence of copper.
Substitution: Ligand exchange reactions can occur, where the aquo ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
D-Penicillaminatoaquacopper has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Medicine: this compound has shown promise in therapeutic applications, particularly in the treatment of conditions involving heavy metal toxicity.
Mecanismo De Acción
The mechanism of action of D-Penicillaminatoaquacopper involves its ability to chelate metal ions. The compound binds to metal ions through the sulfur and nitrogen atoms of D-penicillamine, forming stable complexes. This chelation process is crucial for its therapeutic effects, such as the removal of excess copper in conditions like Wilson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Bis(copper(II) D-penicillamine disulfide dihydrate): Another copper-penicillamine complex with different stoichiometry and properties.
Copper(II) sulfate: A common copper compound used in various applications but lacks the specific chelating properties of D-Penicillaminatoaquacopper.
Copper(II) acetate: Another copper complex with different ligands and applications.
Uniqueness
This compound is unique due to its specific coordination with D-penicillamine, which imparts distinct chemical and biological properties. Its ability to form stable chelates with heavy metals and its potential therapeutic applications set it apart from other copper complexes .
Propiedades
Número CAS |
57596-07-3 |
|---|---|
Fórmula molecular |
C10H18CuN2O4S2 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate |
InChI |
InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2 |
Clave InChI |
JDYZYNCFVGHTMX-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)

![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)





